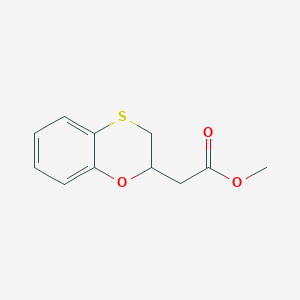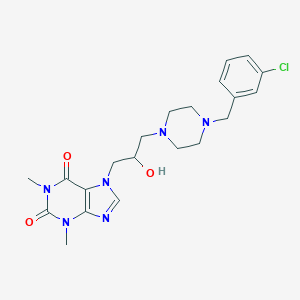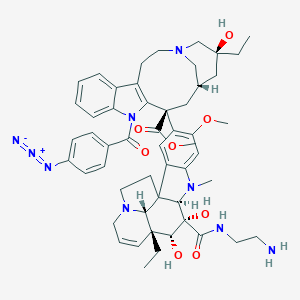
Rubifolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubifolide is a natural compound that has been recently discovered and has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a sesquiterpene lactone that is found in the leaves of the Rubia cordifolia plant, which is commonly known as Indian madder. Rubifolide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
科学的研究の応用
Synthesis of Rubifolide
The total synthesis of the enantiomer of rubifolide, a marine furanocembrane, has been achieved. This synthesis began with (S)-(-)-perillyl alcohol and involved several complex chemical transformations, including oxidative cleavage, homologation, and cyclization. The final product's optical rotation was opposite in sign to that of natural rubifolide, confirming its enantiomeric nature. This work contributes to the field of synthetic chemistry and the understanding of marine natural products (Marshall & Sehon, 1997).
Photochemical Studies
Rubifolide has been studied for its photochemical properties. Irradiation of natural rubifolide leads to isomerisations, producing compounds not found in nature. This study provides insights into the biosynthesis of more complex cembranoids and suggests possible biosynthetic pathways for other related compounds found in corals (Li & Pattenden, 2011).
Plant Growth and Photosynthesis
While rubifolide is not directly mentioned in studies related to plant growth and photosynthesis, related research shows the impact of certain compounds on these processes. For instance, 24-epibrassinolide spray application on cucumber plants affected gas exchange, chlorophyll fluorescence, Rubisco activity, and carbohydrate metabolism, indicating the potential for certain compounds to influence plant physiology (Yu et al., 2004).
Other Research
- Antiprotozoal activity of Rubus coriifolius constituents, which could guide the search for natural compounds with similar properties (Alanís et al., 2003).
- Almond plant growth enhancement through biostimulant application, providing a framework for understanding the impact of various compounds on plant development (Saa et al., 2015).
- Investigation of Rubus allegheniensis foliar nutrients, useful for understanding plant-soil interactions and the impact of environmental factors on plant nutrient profiles (Gilliam et al., 2018).
特性
CAS番号 |
106231-29-2 |
|---|---|
製品名 |
Rubifolide |
分子式 |
C20H24O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
(2Z,5S,11R)-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |
InChI |
InChI=1S/C20H24O3/c1-12(2)15-5-6-16-10-18(23-20(16)21)8-13(3)7-17-9-14(4)19(11-15)22-17/h7,9-10,15,18H,1,5-6,8,11H2,2-4H3/b13-7-/t15-,18+/m1/s1 |
InChIキー |
TTZXKHUXCFKQHN-FARDUWICSA-N |
異性体SMILES |
C/C/1=C/C2=CC(=C(O2)C[C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)C |
SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
正規SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
同義語 |
rubifolide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



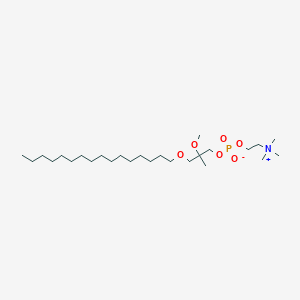
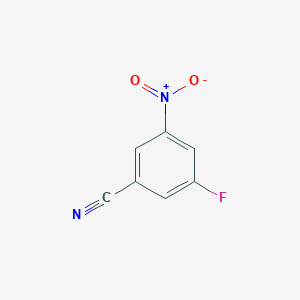


![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

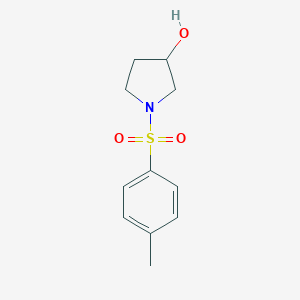
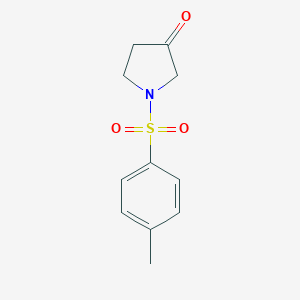
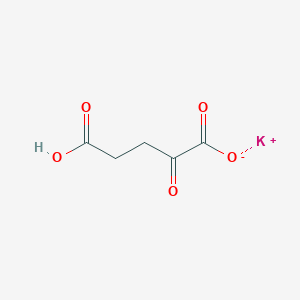

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
